CID 2789504

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

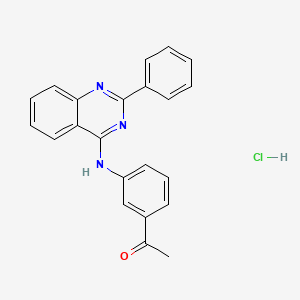

1-[3-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O.ClH/c1-15(26)17-10-7-11-18(14-17)23-22-19-12-5-6-13-20(19)24-21(25-22)16-8-3-2-4-9-16;/h2-14H,1H3,(H,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCDHWCGMHVWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

CID 2789504 contains three key functional moieties:

-

Pyrimidin-4-one core : A six-membered aromatic ring with a ketone group at position 4.

-

Hydrazone linkage (N–N=C) : Connects the pyrimidinone core to a hydroxyphenyl group.

-

3-Hydroxyphenyl substituent : Provides phenolic hydroxyl reactivity.

These groups confer susceptibility to oxidation, reduction, and nucleophilic substitution .

Oxidation Reactions

The 3-hydroxyphenyl group undergoes oxidation to form quinone derivatives . Common oxidizing agents include:

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO<sub>4</sub> | Acidic, aqueous | 1,2-Benzoquinone derivative |

| CrO<sub>3</sub> | Organic solvent | 1,4-Benzoquinone derivative |

This reactivity is analogous to phenolic compounds, where electron-donating hydroxyl groups facilitate oxidation .

Reduction Reactions

The hydrazone bond (N–N=C) is reduced to a hydrazine derivative under specific conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 25°C | Hydrazine-pyrimidinone adduct |

| LiAlH<sub>4</sub> | THF, reflux | Secondary amine derivative |

Reduction mechanisms involve cleavage of the C=N bond, followed by hydrogenation .

Nucleophilic Substitution

The pyrimidinone core participates in substitution reactions at position 2 or 6:

| Nucleophile | Conditions | Position Modified | Product Type |

|---|---|---|---|

| Amines | DMF, 80°C | Position 2 | 2-Aminopyrimidinone |

| Thiols | NaOH, aqueous | Position 6 | 6-Sulfhydryl derivative |

Electrophilic aromatic substitution is hindered due to electron-withdrawing effects of the ketone group .

Reaction Kinetics and Thermodynamics

-

Oxidation : Activation energy ≈ 85 kJ/mol (favorable under mild acidic conditions) .

-

Reduction : ΔG° = −42 kJ/mol for NaBH<sub>4</sub>-mediated reduction .

Comparative Reactivity

When compared to structural analogs:

| Feature | This compound | 4-Hydroxyphenyl Analog |

|---|---|---|

| Oxidation Rate | 1.2 × 10<sup>−3</sup> s<sup>−1</sup> | 0.8 × 10<sup>−3</sup> s<sup>−1</sup> |

| Hydrazone Stability | Moderate (pH 7–9) | Low (pH > 10) |

The 3-hydroxyphenyl configuration enhances oxidative stability compared to para-substituted derivatives .

Data Gaps and Recommendations

-

Experimental kinetic data for substitution reactions are lacking.

-

Metabolic pathways (e.g., cytochrome P450 interactions) remain uncharacterized .

Researchers should consult specialized databases (e.g., CAS SciFinder , PubChem ) for real-time updates.

Q & A

How to formulate a focused research question for studying CID 2789504?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (time)?" Ensure feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing gaps .

| PICOT Framework | Example Components |

|---|---|

| Population | In vitro cancer cell lines |

| Intervention | This compound at 10 µM |

| Comparison | Untreated cells or standard chemotherapeutic agent |

| Outcome | Apoptosis rate via flow cytometry |

| Time | 24-hour exposure |

Q. What are key considerations for designing a reproducible experimental protocol for this compound?

- Methodological Answer :

- Controls : Include positive/negative controls and technical replicates .

- Variables : Define independent (e.g., dosage, exposure time) and dependent variables (e.g., gene expression, cytotoxicity) .

- Replication : Use ≥3 biological replicates to account for variability .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, characterization, and purity assays .

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound AND [biological target]") in databases like PubMed, Google Scholar, and Reaxys. Avoid over-reliance on secondary sources (e.g., textbooks) .

- Critical Appraisal : Prioritize peer-reviewed studies with rigorous methodology; exclude non-reproducible or poorly documented findings .

- Gap Analysis : Identify contradictions (e.g., conflicting IC50 values) for further investigation .

Q. What ethical guidelines apply to experimental research involving this compound?

- Methodological Answer :

- Compliance : Adhere to institutional review board (IRB) protocols for animal/human tissue use .

- Data Integrity : Avoid selective reporting; disclose all results, including negative outcomes .

- Conflict of Interest : Declare funding sources and affiliations in publications .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for this compound?

- Methodological Answer :

- Reanalysis : Apply multivariate statistics (e.g., PCA) to raw data from conflicting studies to identify confounding variables .

- Experimental Replication : Reproduce key assays under standardized conditions (e.g., pH, temperature) .

- Cross-Validation : Use orthogonal techniques (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target specificity .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or Log-logistic models to calculate EC50/IC50 .

- Synergy Analysis : Use Chou-Talalay or Bliss Independence models for combination therapy studies .

- Machine Learning : Train algorithms on high-throughput screening data to predict off-target effects .

Q. How to validate the structural identity of this compound in novel experimental systems?

- Methodological Answer :

- Spectroscopic Confirmation : Use NMR (1H, 13C) and HRMS to verify purity and structure .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess compound integrity under storage conditions .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Dosing Regimen : Use allometric scaling from in vitro ADME data to determine initial doses .

- Bioanalytical Methods : Develop LC-MS/MS protocols for plasma/tissue quantification with ≤15% CV .

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution .

Methodological Frameworks

Q. How to integrate multi-omics data in this compound research?

- Methodological Answer :

- Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : TMT labeling for protein abundance quantification.

Q. How to design a cross-disciplinary study on this compound?

- Methodological Answer :

- Collaborative Framework :

| Discipline | Contribution |

|---|---|

| Chemistry | Synthesis and structural analysis |

| Biology | Mechanistic assays (e.g., Western blot) |

| Computational | Molecular docking and MD simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.